molecular formula C21H20N2O5 B3940462 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE

2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE

Cat. No.: B3940462
M. Wt: 380.4 g/mol
InChI Key: MYHSRPGCYLEHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, an acridine moiety, and ester functionalities, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE typically involves the acylation of morpholine with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetic acid. The reaction is carried out in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), triethylamine, and 4-(dimethylamino)pyridine (DMAP) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the acridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or acridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced acridine derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its cytotoxic activity may be attributed to its ability to interfere with DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is unique due to its combination of morpholine and acridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 2-(9-oxoacridin-10-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-19(22-9-11-27-12-10-22)14-28-20(25)13-23-17-7-3-1-5-15(17)21(26)16-6-2-4-8-18(16)23/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSRPGCYLEHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
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2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE

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